molecular formula C17H19NO4 B5528745 N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide

Cat. No. B5528745
M. Wt: 301.34 g/mol
InChI Key: NYRDMJMLHLFXFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide and related compounds often involves complex organic reactions. For example, Coutts and Malicky (1973) described the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogs of a known hallucinogen and share structural similarities with N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide (Coutts & Malicky, 1973).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like X-ray diffraction, IR, NMR, and UV-Vis spectra. For example, Demir et al. (2016) conducted a detailed structural analysis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using these methods (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide can be inferred from studies on similar compounds. Browne et al. (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, which might offer insights into the reactivity of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide (Browne et al., 1981).

Physical Properties Analysis

The physical properties of compounds structurally related to N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide, such as crystal structure and solubility, have been examined. Kolev et al. (1995) studied the crystal structure of a similar compound, providing valuable information on molecular conformation and intermolecular interactions (Kolev et al., 1995).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group interactions can be derived from studies on analogous compounds. Saxena et al. (2003) investigated polyamides and poly(amide-imide)s derived from a compound with a similar structural framework, shedding light on the chemical behavior of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide (Saxena et al., 2003).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-8-9-15(16(12-14)21-2)18-17(19)10-11-22-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRDMJMLHLFXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide

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